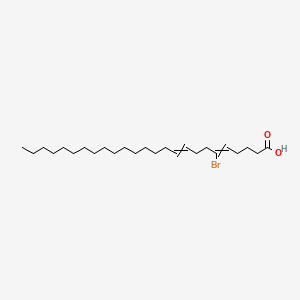
6-Bromo-5,9-pentacosadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5,9-pentacosadienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H45BrO2 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Chemistry
One of the primary applications of 6-Bromo-5,9-pentacosadienoic acid is in the field of polymer chemistry. It serves as a monomer for the synthesis of polydiacetylenes (PDAs), which are known for their unique optical and electronic properties. Upon exposure to ultraviolet light, these monomers undergo solid-state polymerization, resulting in materials that exhibit color changes indicative of structural transformations. This property makes PDAs suitable for applications in:
- Optoelectronic Devices : PDAs derived from this compound have shown promise in low-operating voltage organic electronic devices due to their favorable ionization potentials .
- Sensors : The colorimetric response of PDAs can be utilized in sensor technologies for detecting environmental changes or specific chemical interactions .
Material Science
In material science, this compound is utilized to create advanced materials with specific mechanical and thermal properties. Its incorporation into peptide-based materials has led to the development of hydrogels that are not only cytocompatible but also capable of encapsulating biological molecules. These hydrogels can be used for:
- Tissue Engineering : The ability to support cell growth while maintaining structural integrity makes these materials ideal for applications in tissue scaffolding and regenerative medicine .
- Drug Delivery Systems : The hydrophilic nature of the resulting materials allows for controlled release mechanisms in drug delivery applications .
Biological Applications
Research has indicated potential biological activities associated with this compound and similar compounds. Studies suggest that brominated fatty acids may possess antimicrobial properties, making them candidates for:
- Food Preservation : The compound's ability to inhibit microbial growth can be explored for use as a food preservative or in packaging materials to extend shelf life .
- Pharmaceutical Development : Investigations into the anticancer and anti-inflammatory properties of brominated fatty acids may lead to new therapeutic agents .
Case Study 1: Polydiacetylene Formation
A study demonstrated the successful polymerization of diacetylene derivatives containing this compound under UV irradiation. The resulting PDAs exhibited distinct optical properties that were analyzed using spectroscopic techniques. This research highlighted the potential for developing responsive materials that change color upon exposure to stimuli .
Case Study 2: Hydrogel Applications
Research involving peptide-based hydrogels incorporating this compound showed enhanced gel formation rates when modified with specific amino acids. These hydrogels were tested for their ability to support cell proliferation, demonstrating their applicability in tissue engineering .
Propriétés
Formule moléculaire |
C25H45BrO2 |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
6-bromopentacosa-5,9-dienoic acid |
InChI |
InChI=1S/C25H45BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24(26)22-19-20-23-25(27)28/h16-17,22H,2-15,18-21,23H2,1H3,(H,27,28) |
Clé InChI |
VRACWEMNOVUYQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br |
Synonymes |
6-bromo-5,9-pentacosadienoic acid 6-bromo-PCDA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















